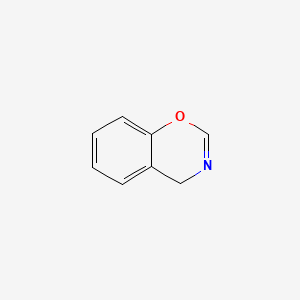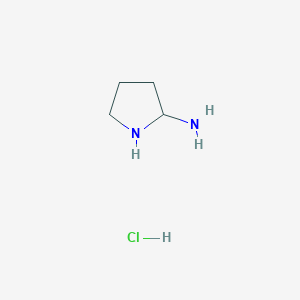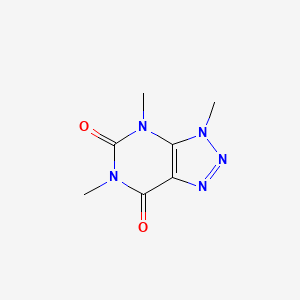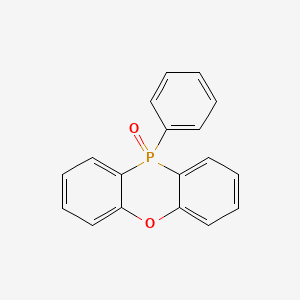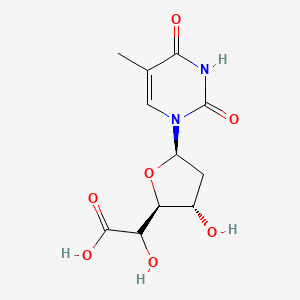
CID 24190879
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 24190879” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Méthodes De Préparation
The preparation of CID 24190879 involves specific synthetic routes and reaction conditions. One of the methods includes the synthesis of fused imidazole derivatives. The preparation method involves reacting specific starting materials under controlled conditions to yield the desired compound . Industrial production methods may vary, but they generally involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
CID 24190879 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted products .
Applications De Recherche Scientifique
CID 24190879 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study biological processes. In medicine, it has potential therapeutic applications, such as acting as a GLP-1 receptor agonist for the treatment of diabetes . In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of CID 24190879 involves its interaction with specific molecular targets and pathways. For instance, as a GLP-1 receptor agonist, it binds to the GLP-1 receptor and activates it, leading to a cascade of intracellular events that result in the desired therapeutic effect. The exact molecular targets and pathways involved may vary depending on the specific application of the compound .
Comparaison Avec Des Composés Similaires
CID 24190879 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other fused imidazole derivatives or compounds with similar biological activities. The comparison can be based on structural similarities, chemical properties, and biological activities. For example, while other GLP-1 receptor agonists may also activate the GLP-1 receptor, this compound may have unique structural features that confer specific advantages, such as increased potency or selectivity .
Propriétés
Numéro CAS |
1186-43-2 |
|---|---|
Formule moléculaire |
C7H17BN+ |
Poids moléculaire |
126.03 g/mol |
InChI |
InChI=1S/C7H17BN/c1-6-7(2)8-9(3,4)5/h6H2,1-5H3/q+1 |
Clé InChI |
SRXOVECGDXEUQW-UHFFFAOYSA-N |
SMILES canonique |
[B-]([C+](C)CC)[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



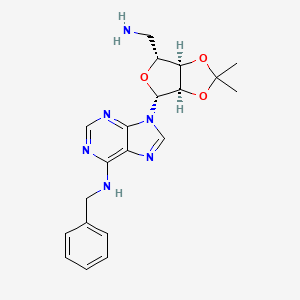
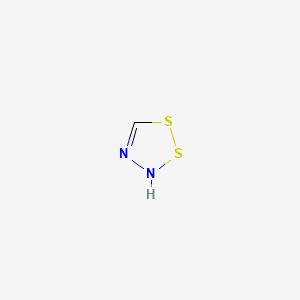
![1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14754733.png)
![(1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14754736.png)



